molecular formula C14H16FN3O2 B2815401 (3-{[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea CAS No. 1241466-31-8

(3-{[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea

Cat. No. B2815401
CAS RN: 1241466-31-8
M. Wt: 277.299
InChI Key: MXYSBYILZGQIAV-UHFFFAOYSA-N
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Description

The compound “(3-{(4-Fluorophenyl)methylamino}propanoyl)urea” is a complex organic molecule. It contains a fluorophenyl group, a propynyl group, and a urea group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, propynyl, and urea groups would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the propynyl group could potentially participate in Huisgen cycloadditions of azides to form triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, compounds containing a propargyl group are often valuable precursors for the synthesis of heterocycles .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities and the development of synthesis methods for its production .

properties

IUPAC Name

N-carbamoyl-3-[(4-fluorophenyl)methyl-prop-2-ynylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-8-18(9-7-13(19)17-14(16)20)10-11-3-5-12(15)6-4-11/h1,3-6H,7-10H2,(H3,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYSBYILZGQIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCC(=O)NC(=O)N)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea

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